![molecular formula C9H8BrN3 B13702593 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring, substituted with a bromine atom and a cyclopropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with cyclopropyl isocyanate, followed by cyclization with sodium azide in the presence of a copper catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, copper catalysts, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry: Its unique structure allows for the development of new pharmaceuticals, particularly as potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and mechanical properties.
作用機序
The mechanism of action of 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, affecting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4,7-Dibromo-1H-benzo[d][1,2,3]triazole: Another brominated triazole with similar electronic properties.
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the triazole core but differ in their substituents, affecting their reactivity and applications.
Uniqueness
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and stability .
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
4-bromo-6-cyclopropyl-2H-benzotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-6(5-1-2-5)4-8-9(7)12-13-11-8/h3-5H,1-2H2,(H,11,12,13) |
InChIキー |
QEFUOPLNLRTZTK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=NNN=C3C(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


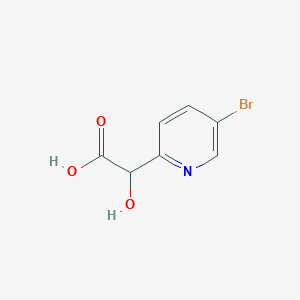

![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
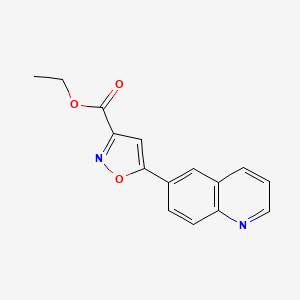




sulfane](/img/structure/B13702601.png)
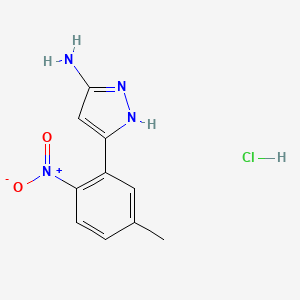

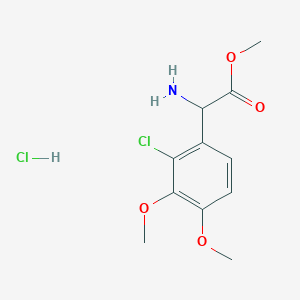
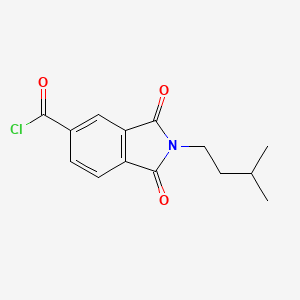
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
